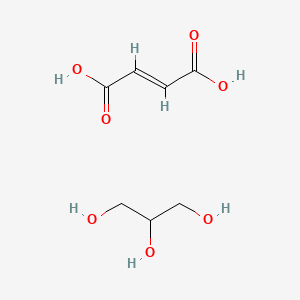
3H-Phenoxazin-3-one, 7-amino-1,9-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Phenoxazin-3-one, 7-amino-1,9-dimethyl- can be achieved through the photoinitiated cyclocondensation of 2-azidophenol with substituted 2-aminophenols . The reaction conditions, including the concentration of the starting azide, the nature of the solvent, and the proportion of water in the reaction mixture, significantly influence the yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3H-Phenoxazin-3-one, 7-amino-1,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: Catalytic oxidative cyclocondensation of o-aminophenols to form 2-amino-3H-phenoxazin-3-ones.
Reduction: Reduction reactions involving common reducing agents.
Substitution: Substitution reactions with different nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Catalysts such as cerium-doped manganese oxide are used for oxidative cyclocondensation.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of phenoxazine, which exhibit unique properties suitable for different applications .
Scientific Research Applications
3H-Phenoxazin-3-one, 7-amino-1,9-dimethyl- has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 3H-Phenoxazin-3-one, 7-amino-1,9-dimethyl- involves its interaction with molecular targets and pathways. It exhibits antiviral and antiproliferative activities by interfering with viral replication and cellular proliferation pathways . The exact molecular targets and pathways are still under investigation, but its structural properties suggest significant potential in these areas .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one
- 3-amino-1,4α-dihydro-4α-8-dimethyl-2H-phenoxazine-2-one
Uniqueness
3H-Phenoxazin-3-one, 7-amino-1,9-dimethyl- stands out due to its unique structural properties, which confer enhanced biological and material capabilities. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and potential for further research and development .
Properties
CAS No. |
53669-97-9 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
7-amino-1,9-dimethylphenoxazin-3-one |
InChI |
InChI=1S/C14H12N2O2/c1-7-3-9(15)5-11-13(7)16-14-8(2)4-10(17)6-12(14)18-11/h3-6H,15H2,1-2H3 |
InChI Key |
WZBUNYZYALKMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C3C(=CC(=O)C=C3O2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
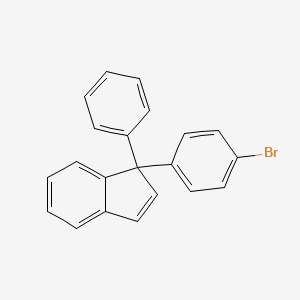

![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
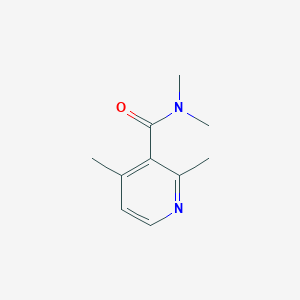
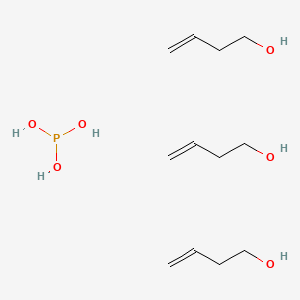
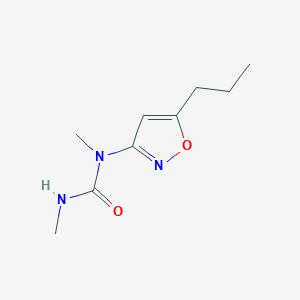
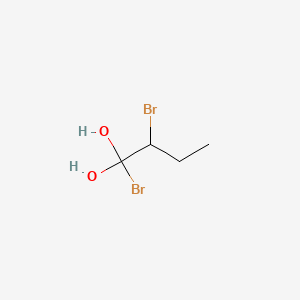
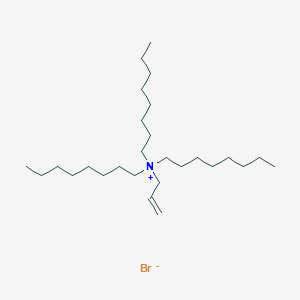
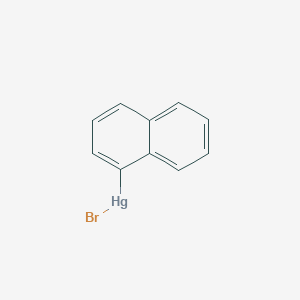
![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)
